3-Chloro-4-methoxybenzoyl chloride
Overview
Description
3-Chloro-4-methoxybenzoyl chloride is an acyl halide, specifically an aromatic acyl chloride . It is also known as methoxybenzoyl chloride . The molecular formula of 3-Chloro-4-methoxybenzoyl chloride is C8H6Cl2O2 .
Synthesis Analysis
The synthesis of 3-Chloro-4-methoxybenzoyl chloride involves the reaction of trichloromethyl phenyl with paraformaldehyde and anhydrous aluminium chloride . The reaction is carried out under nitrogen pressure at a temperature of 50-55°C for 18 hours .Molecular Structure Analysis
The molecular weight of 3-Chloro-4-methoxybenzoyl chloride is 205.04 . The structure of this compound can be represented as C8H6Cl2O2 .Chemical Reactions Analysis
3-Chloro-4-methoxybenzoyl chloride is reactive and can undergo exothermic reactions with bases, including amines . It is incompatible with water, strong oxidizing agents, and alcohols . Sealed containers of this compound held at room temperature may explode due to slow decomposition that builds up pressure .Physical And Chemical Properties Analysis
3-Chloro-4-methoxybenzoyl chloride is an amber-colored crystalline solid . It has a melting point of 72°F . It is corrosive to metals and skin, and its vapors may cause serious burns to the eyes .Safety And Hazards
Future Directions
4-Methoxybenzoyl chloride can be used as a radical precursor in visible-light photocatalysis to synthesize various heterocyclic compounds . It can also be used to synthesize acylphosphine ligands for the rhodium-catalyzed hydrosilylation of alkenes . Similar applications could potentially be explored for 3-Chloro-4-methoxybenzoyl chloride.
properties
IUPAC Name |
3-chloro-4-methoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPGQBDURBPRLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methoxybenzoyl chloride |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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